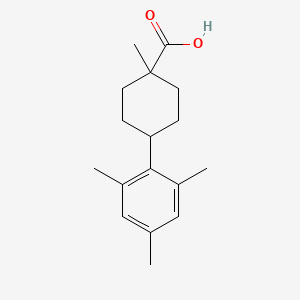
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted with a methyl group and a trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a palladium catalyst and hydrogen gas under high pressure . Another method involves the use of substituted cyclohexyl carbonyl chlorides, which are reacted with appropriate reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
化学反応の分析
Types of Reactions
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it into different cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where the methyl or trimethylphenyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various cyclohexane and cyclohexene derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in regulating cellular processes .
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: A simpler derivative without the methyl and trimethylphenyl groups.
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a single methyl group substitution.
4-Methyl-1-cyclohexanecarboxylic acid: Another derivative with a different substitution pattern.
Uniqueness
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
61405-11-6 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
1-methyl-4-(2,4,6-trimethylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H24O2/c1-11-9-12(2)15(13(3)10-11)14-5-7-17(4,8-6-14)16(18)19/h9-10,14H,5-8H2,1-4H3,(H,18,19) |
InChIキー |
USMHDDCBQBTZFX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2CCC(CC2)(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
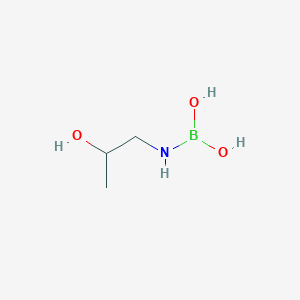
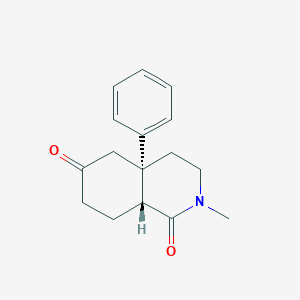
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)
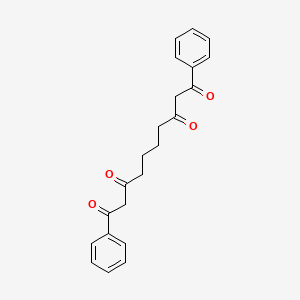
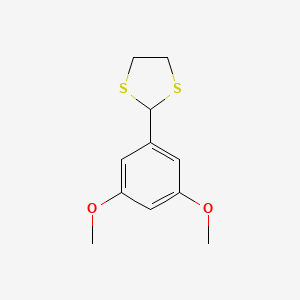
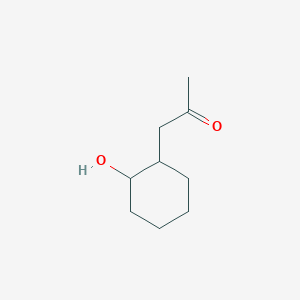

![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
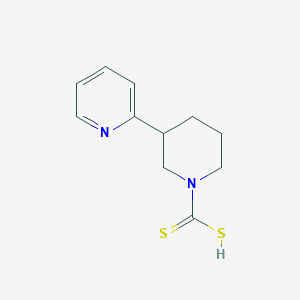
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
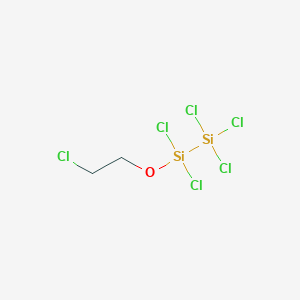
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
